2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[3-(trifluoromethyl)phenyl]acetonitrile
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Overview
Description
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[3-(trifluoromethyl)phenyl]acetonitrile is a complex organic compound known for its unique chemical structure and properties. This compound features both pyridine and phenyl rings, each substituted with trifluoromethyl groups, and a nitrile functional group. The presence of these functional groups imparts significant chemical stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[3-(trifluoromethyl)phenyl]acetonitrile typically involves multi-step organic reactions. One common method includes:
Formation of the Pyridine Ring: Starting with a chlorinated pyridine derivative, the trifluoromethyl group is introduced via a nucleophilic substitution reaction.
Formation of the Phenyl Ring: Similarly, the phenyl ring is prepared with a trifluoromethyl group through electrophilic aromatic substitution.
Coupling Reaction: The two rings are then coupled using a cross-coupling reaction, such as the Suzuki or Heck reaction, under palladium catalysis.
Introduction of the Nitrile Group: Finally, the nitrile group is introduced through a cyanation reaction, often using reagents like copper(I) cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques like crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under hydrogenation conditions.
Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl groups enhance the compound’s lipophilicity, improving its ability to interact with biological membranes.
Medicine
Pharmaceutical research explores this compound for its potential therapeutic properties. Its structural features are similar to those found in various drug molecules, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[3-(trifluoromethyl)phenyl]acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl groups play a crucial role in enhancing binding affinity and specificity by interacting with hydrophobic pockets within the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile
- 2-[3-(Trifluoromethyl)phenyl]acetonitrile
- 3-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[3-(trifluoromethyl)phenyl]acetonitrile stands out due to the presence of both pyridine and phenyl rings with trifluoromethyl groups. This dual substitution pattern enhances its chemical stability and reactivity, making it more versatile in various applications. Additionally, the nitrile group provides a handle for further chemical modifications, expanding its utility in synthetic chemistry.
This detailed overview highlights the significance of this compound in scientific research and industrial applications
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[3-(trifluoromethyl)phenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClF6N2/c16-12-5-10(15(20,21)22)7-24-13(12)11(6-23)8-2-1-3-9(4-8)14(17,18)19/h1-5,7,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAXPFOSTTZHOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClF6N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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